molecular formula C7H11N3O B12988843 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B12988843
M. Wt: 153.18 g/mol
InChI Key: XOLQBQKRBXQDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in various fields, including medicinal chemistry, due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield the final product .

Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

    3-Aminopyrazole: Shares a similar pyrazole ring structure but differs in the position of the amino group.

    4-Aminopyrazole: Another related compound with the amino group at a different position on the pyrazole ring.

    1-(1H-Pyrazol-4-yl)ethanone: Similar in structure but lacks the amino group

Uniqueness: 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(1-ethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3,8H2,1H3

InChI Key

XOLQBQKRBXQDNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(=O)CN

Origin of Product

United States

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